4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-6,8-bis(3-methyl-2-butenyl)-, (2S)-

Catalog No.
S15000059
CAS No.
83474-69-5
M.F
C30H36O5
M. Wt
476.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2...

CAS Number

83474-69-5

Product Name

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-6,8-bis(3-methyl-2-butenyl)-, (2S)-

IUPAC Name

(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula

C30H36O5

Molecular Weight

476.6 g/mol

InChI

InChI=1S/C30H36O5/c1-17(2)7-10-20-15-21(11-14-24(20)31)26-16-25(32)27-29(34)22(12-8-18(3)4)28(33)23(30(27)35-26)13-9-19(5)6/h7-9,11,14-15,26,31,33-34H,10,12-13,16H2,1-6H3/t26-/m0/s1

InChI Key

DZDSXIHHFCPPHL-SANMLTNESA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)C

Description

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-6,8-bis(3-methyl-2-butenyl)-, (2S)- is a natural product found in Euchresta japonica and Amorpha fruticosa with data available.

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-6,8-bis(3-methyl-2-butenyl)-, (2S)- is a complex organic compound classified under the category of flavonoids. Its molecular formula is C25H28O5C_{25}H_{28}O_{5}, and it has a molar mass of 408.49 g/mol. This compound features multiple hydroxyl groups and a unique structure characterized by a benzopyran ring system, which is typical for many flavonoids. It is also known by the synonym abyssinone V and is recognized for its potential biological activities and applications in various fields such as medicine and agriculture .

The chemical behavior of 4H-1-Benzopyran-4-one derivatives often involves reactions typical of flavonoids, including:

  • Oxidation: Hydroxyl groups can undergo oxidation to form ketones or quinones.
  • Substitution Reactions: The presence of multiple functional groups allows for electrophilic aromatic substitution, which can modify the aromatic rings.
  • Condensation Reactions: The compound can participate in condensation reactions with other phenolic compounds or aldehydes to form larger oligomeric structures.

These reactions can lead to the formation of various derivatives that may exhibit altered biological activities or enhanced properties.

Research indicates that 4H-1-Benzopyran-4-one and its derivatives possess significant biological activities, including:

  • Antioxidant Activity: The compound has shown potential in scavenging free radicals, which may help protect cells from oxidative stress .
  • Antimicrobial Properties: Studies have reported its effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties, making them candidates for therapeutic use in inflammatory diseases .

Several synthesis methods have been reported for 4H-1-Benzopyran-4-one derivatives:

  • Condensation Reactions: Typically involve the reaction of phenolic compounds with α,β-unsaturated carbonyl compounds under acidic conditions.
  • Cyclization Reactions: The formation of the benzopyran ring can be achieved through cyclization of appropriate precursors using heat or catalysts.
  • Biological Synthesis: Certain microorganisms have been shown to produce flavonoid compounds through biosynthetic pathways involving polyketide synthases.

Each method offers different yields and purity levels, influencing the choice based on the intended application.

The unique properties of 4H-1-Benzopyran-4-one make it suitable for various applications:

  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for drug development targeting oxidative stress-related diseases.
  • Cosmetics: Due to its skin-protective effects, it can be incorporated into skincare formulations.
  • Agriculture: The antimicrobial properties suggest potential use as a natural pesticide or fungicide in crop protection .

Several compounds share structural similarities with 4H-1-Benzopyran-4-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
DihydrochrysinC15H12O4C_{15}H_{12}O_{4}A simpler flavonoid with antioxidant properties.
PinocembrinC15H12O5C_{15}H_{12}O_{5}Exhibits anti-inflammatory and neuroprotective effects.
GalanginC15H10O5C_{15}H_{10}O_{5}Known for its strong antibacterial activity.

Uniqueness

The uniqueness of 4H-1-Benzopyran-4-one lies in its complex structure featuring multiple substituents that enhance its biological activity compared to simpler flavonoids. Its specific arrangement allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications not seen in structurally similar compounds.

XLogP3

8.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

476.25627424 g/mol

Monoisotopic Mass

476.25627424 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-11

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